molecular formula C15H14N2O5S B2694768 2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide CAS No. 941971-65-9

2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2694768
CAS No.: 941971-65-9
M. Wt: 334.35
InChI Key: UQZKQBVGFDRESQ-UHFFFAOYSA-N
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Description

2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide is an organic compound with a complex structure that includes both methanesulfonyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-methanesulfonylphenylacetic acid with 4-nitroaniline under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide can be compared with other similar compounds, such as:

    2-(4-methanesulfonylphenyl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    2-(4-methanesulfonylphenyl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a nitro group.

    2-(4-methanesulfonylphenyl)-N-(4-methylphenyl)acetamide: Features a methyl group in place of the nitro group.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-23(21,22)14-8-2-11(3-9-14)10-15(18)16-12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZKQBVGFDRESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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